

An In-depth Technical Guide to N-Propylethylenediamine (CAS No. 111-39-7)

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Compound of Interest

Compound Name: *N-Propylethylenediamine*

Cat. No.: *B094181*

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A Core Building Block for Chemical Innovation

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Abstract

N-Propylethylenediamine, with the CAS registration number 111-39-7, is a difunctional primary and secondary amine that serves as a versatile building block in organic synthesis. Its unique structural features, combining a flexible ethylenediamine backbone with a propyl substituent, impart a nuanced reactivity profile that has found utility across various chemical disciplines. This technical guide provides a comprehensive overview of **N-propylethylenediamine**, intended for researchers, scientists, and professionals in drug development. The document delves into the compound's fundamental physicochemical properties, outlines detailed synthetic and purification protocols, provides an in-depth analysis of its spectroscopic signatures, and explores its reactivity and applications, particularly within the realm of medicinal chemistry. The aim is to equip the reader with the technical knowledge and practical insights necessary to effectively utilize this compound in their research and development endeavors.

Introduction: The Structural and Functional Significance of N-Propylethylenediamine

N-Propylethylenediamine, systematically named N'-propylethane-1,2-diamine, is an organic compound characterized by the presence of both a primary and a secondary amine functional group separated by an ethylene bridge.^{[1][2]} This structural arrangement makes it a valuable intermediate in a variety of chemical transformations. The differential basicity and nucleophilicity of the two amine groups allow for selective reactions, making it a powerful tool in the construction of more complex molecular architectures.^{[1][3]} Its solubility in both water and organic solvents further enhances its versatility in a range of reaction conditions.^[1] This guide will explore the core chemical principles of **N-propylethylenediamine**, providing a foundation for its practical application.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of **N-propylethylenediamine** are summarized in the table below.

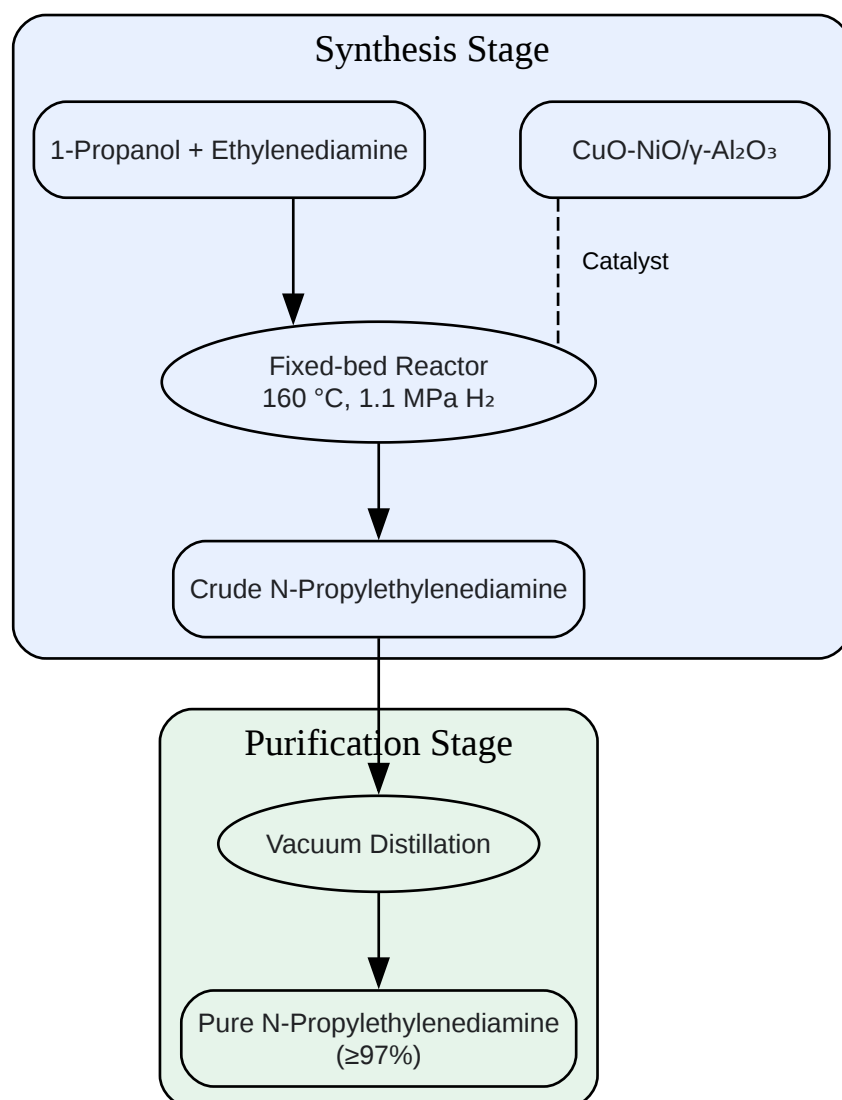
Property	Value	Source(s)
CAS Number	111-39-7	[1][2]
Molecular Formula	C ₅ H ₁₄ N ₂	[1][2]
Molecular Weight	102.18 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Amine-like	[1]
Boiling Point	147-150 °C (lit.)	[1][2]
Density	0.829 g/mL at 25 °C (lit.)	[1][2]
Refractive Index (n _{20/D})	1.441 (lit.)	[1][2]
Flash Point	59 °F (15 °C)	[3]
pK _{a1} (conjugate acid)	7.54	[4]
pK _{a2} (conjugate acid)	10.34	[4]
Solubility	Soluble in water and organic solvents	[1]

Synthesis and Purification: From Precursors to a Pure Compound

The synthesis of **N-propylethylenediamine** can be achieved through several routes, with the N-alkylation of ethylenediamine being a common and efficient method. One documented approach involves the reaction of 1-propanol with ethylenediamine over a heterogeneous catalyst.[5]

Synthetic Workflow

The synthesis described by Huang et al. (2012) provides a high-yield pathway to **N-propylethylenediamine**. [5] The general workflow for this synthesis and subsequent purification is depicted below.



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Caption: Synthesis and purification workflow for **N-propylethylenediamine**.

Detailed Synthetic Protocol

This protocol is based on the N-alkylation of ethylenediamine with 1-propanol, as reported in the literature, and incorporates standard laboratory purification techniques.[5]

Reaction Setup:

- A fixed-bed reactor is packed with a CuO-NiO/ γ -Al₂O₃ catalyst.

- A mixture of 1-propanol and ethylenediamine is prepared.
- The reactor is pressurized with hydrogen to 1.1 MPa.
- The reactor is heated to 160 °C.

Reaction Execution:

- The mixture of 1-propanol and ethylenediamine is passed through the heated, pressurized fixed-bed reactor.
- The reaction progress can be monitored by gas chromatography (GC) analysis of the effluent.
- Upon completion, the crude product mixture is collected.

Work-up and Purification:

- The collected crude product is transferred to a round-bottom flask suitable for vacuum distillation.
- The apparatus is equipped with a short-path distillation head and a receiving flask.
- The system is gradually evacuated to a reduced pressure.
- The flask is heated gently in a heating mantle or oil bath.
- Fractions are collected based on the boiling point of **N-propylethylenediamine** at the given pressure. The literature boiling point is 147-150 °C at atmospheric pressure, which will be significantly lower under vacuum.^{[1][2]}
- The purity of the collected fractions should be assessed by GC or NMR spectroscopy.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **N-propylethylenediamine** is expected to show distinct signals for the protons on the propyl group and the ethylenediamine backbone.

- **Propyl Group:** A triplet for the terminal methyl (CH_3) protons, a sextet for the methylene (CH_2) protons adjacent to the methyl group, and a triplet for the methylene (CH_2) protons attached to the secondary amine nitrogen.
- **Ethylenediamine Backbone:** Two triplets for the two non-equivalent methylene (CH_2) groups.
- **Amine Protons:** Broad singlets for the NH and NH_2 protons, which are often exchangeable with D_2O .

^{13}C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **N-propylethylenediamine** provides key information about its functional groups.

- **N-H Stretching:** Primary amines (NH_2) typically show two bands in the $3300\text{--}3500\text{ cm}^{-1}$ region, while secondary amines (NH) show a single, weaker band in the same region.
- **C-H Stretching:** Absorptions just below 3000 cm^{-1} are characteristic of sp^3 C-H bonds.
- **N-H Bending:** A band in the $1590\text{--}1650\text{ cm}^{-1}$ region is indicative of the scissoring vibration of the primary amine.
- **C-N Stretching:** These vibrations appear in the fingerprint region, typically between $1000\text{--}1250\text{ cm}^{-1}$.

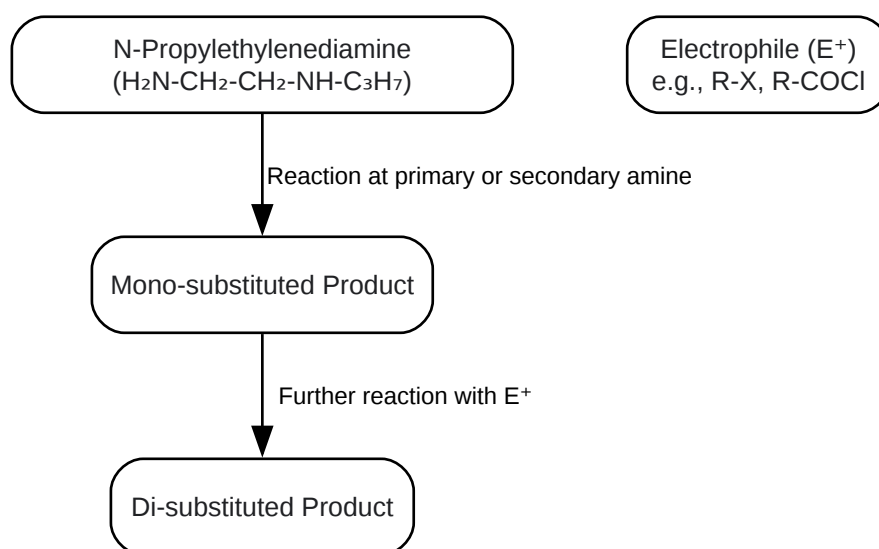
Reactivity and Mechanistic Considerations

The chemical behavior of **N-propylethylenediamine** is dictated by the presence of its two amine groups. The primary amine is generally more sterically accessible and slightly more basic than the secondary amine. The experimentally determined pK_a values of the conjugate

acids are 10.34 and 7.54, which can be assigned to the protonated primary and secondary amines, respectively.[4] This difference in basicity can be exploited for selective reactions.

Nucleophilic Reactivity

Both nitrogen atoms possess lone pairs of electrons, making them nucleophilic. They will readily react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds.



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Caption: General reactivity of **N-propylethylenediamine** with electrophiles.

By carefully controlling the stoichiometry and reaction conditions, it is often possible to achieve selective mono-alkylation or mono-acylation.

Applications in Drug Development and Medicinal Chemistry

The ethylenediamine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. N-alkylated ethylenediamines, such as **N-propylethylenediamine**, serve as valuable building blocks for introducing this key structural unit and for modulating the physicochemical properties of a lead compound.

While specific blockbuster drugs containing the **N-propylethylenediamine** fragment are not prominent, its structural analogs and derivatives are utilized in several key areas:

- **Linker/Spacer Unit:** The flexible, hydrophilic nature of the ethylenediamine backbone makes it an ideal linker to connect two pharmacophores or to attach a side chain to a core scaffold. The propyl group can be used to fine-tune lipophilicity and steric bulk, which can impact a drug's pharmacokinetic and pharmacodynamic profile.
- **Precursors to Heterocycles:** N-Aryl ethylenediamines are important precursors for the synthesis of biologically active heterocyclic compounds such as benzimidazoles and piperazines.[3] These heterocyclic cores are present in a wide array of approved drugs.
- **Chelating Agents:** The bidentate nature of the diamine allows it to chelate metal ions. This property is relevant in the design of metal-binding drugs or imaging agents.

For instance, diastereomeric N,N'-dialkyl-1,2-bis(hydroxyphenyl)ethylenediamines, including propyl-substituted analogs, have been synthesized and evaluated for their affinity to the estradiol receptor and their potential as mammary tumor inhibiting agents.[1] This demonstrates the utility of the N-alkylethylenediamine scaffold in generating compounds with specific biological activities.

Safety and Handling

N-Propylethylenediamine is a flammable and corrosive liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles, and a lab coat.
- **Inhalation:** Avoid inhaling vapors. In case of inhalation, move to fresh air.
- **Skin and Eye Contact:** The compound can cause skin irritation and serious eye damage. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- **Storage:** Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

N-Propylethylenediamine is a foundational chemical intermediate with a rich and versatile reactivity profile. Its straightforward synthesis, coupled with the differential reactivity of its two amine functional groups, makes it a valuable tool for synthetic chemists. While its direct incorporation into marketed pharmaceuticals is not widespread, its role as a building block for more complex, biologically active molecules, particularly in the construction of linkers and heterocyclic systems, is significant. This guide has provided a technical overview of its properties, synthesis, characterization, and applications to empower researchers to confidently and effectively utilize **N-propylethylenediamine** in their scientific pursuits.

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